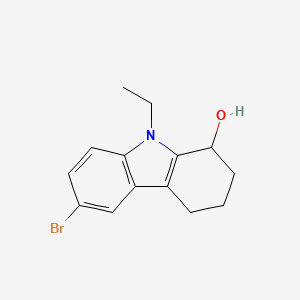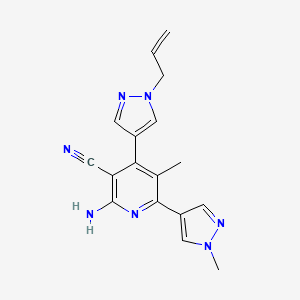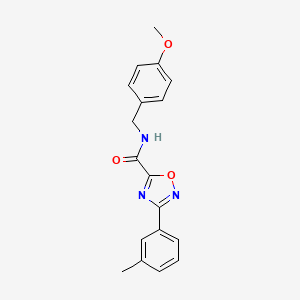
6-bromo-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol
Übersicht
Beschreibung
6-bromo-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a carbazole derivative that is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been studied. In
Wirkmechanismus
The mechanism of action of 6-bromo-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the inflammatory response. It has also been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. This compound has been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to have anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
6-bromo-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in good yield. It also has a high degree of purity, which makes it suitable for various scientific research applications. However, there are some limitations to the use of this compound in lab experiments. It has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain research areas.
Zukünftige Richtungen
There are several future directions for the study of 6-bromo-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties and to explore its potential use in the treatment of various inflammatory and cancerous conditions. Another potential direction is to study its neuroprotective effects and to explore its potential use in the treatment of neurodegenerative diseases. Additionally, there is potential for the development of new fluorescent probes based on the structure of this compound for the detection of metal ions. Overall, the study of this compound has the potential to lead to the development of new therapeutic agents and diagnostic tools for various diseases.
Synthesemethoden
The synthesis of 6-bromo-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol involves the reaction of 9-ethylcarbazole with N-bromosuccinimide in the presence of tert-butyl hydroperoxide. The reaction occurs in a solvent mixture of dichloromethane and acetic acid, and the product is obtained in good yield. This method has been optimized to produce high-quality this compound, which is suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
6-bromo-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol has been the subject of scientific research due to its potential applications in various fields. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
6-bromo-9-ethyl-1,2,3,4-tetrahydrocarbazol-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO/c1-2-16-12-7-6-9(15)8-11(12)10-4-3-5-13(17)14(10)16/h6-8,13,17H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTSRRDGTCHQBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C3=C1C(CCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501223832 | |
| Record name | 6-Bromo-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501223832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
352553-10-7 | |
| Record name | 6-Bromo-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352553-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501223832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{4-allyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5347223.png)
![3,7-dimethyl-11-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbonyl)-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5347225.png)
![8-[3-fluoro-2-(trifluoromethyl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5347229.png)
![ethyl {2-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5347237.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[6-(trifluoromethyl)-2-pyridinyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5347241.png)
![4-butoxy-N-(2-(4-chlorophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5347242.png)


![N-[2-(1H-imidazol-1-yl)benzyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5347280.png)

![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-methylalaninamide](/img/structure/B5347316.png)
![N-cyclopentyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5347323.png)
![5-[4-(allyloxy)benzylidene]-2-(4-benzyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5347331.png)
